molecular formula C20H16ClFN6OS B11266241 N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide

Cat. No.: B11266241
M. Wt: 442.9 g/mol
InChI Key: NSJRWACONVOACZ-UHFFFAOYSA-N
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Description

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

The synthesis of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with a suitable electrophile, such as a carboxylic acid derivative.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using appropriate coupling reagents and conditions.

    Introduction of the Benzamide Moiety:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions.

Chemical Reactions Analysis

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of certain microorganisms makes it a candidate for further biological studies.

    Medicine: Research has indicated that the compound may have anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function.

    Disrupt Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell lysis.

    Induce Apoptosis: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but lacks the triazole ring.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound has a quinazoline core instead of the triazole and thiadiazole rings.

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a pyrazolo-pyridine core and is used as a positive allosteric modulator of the metabotropic glutamate receptor 4.

The uniqueness of this compound lies in its combination of the triazole, thiadiazole, and benzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClFN6OS

Molecular Weight

442.9 g/mol

IUPAC Name

N-[3-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C20H16ClFN6OS/c1-10-4-5-13(8-11(10)2)19(29)24-20-23-18(26-30-20)17-12(3)28(27-25-17)14-6-7-16(22)15(21)9-14/h4-9H,1-3H3,(H,23,24,26,29)

InChI Key

NSJRWACONVOACZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C)C

Origin of Product

United States

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